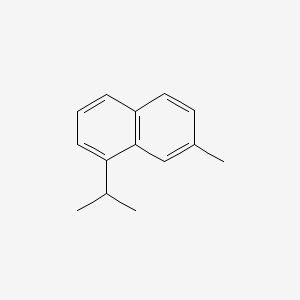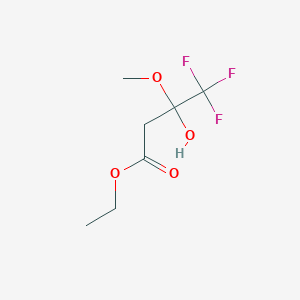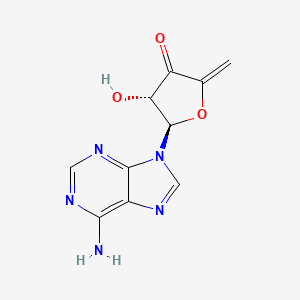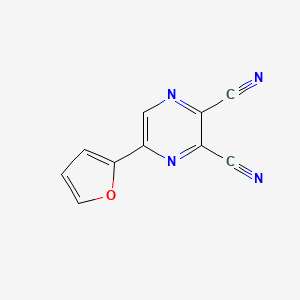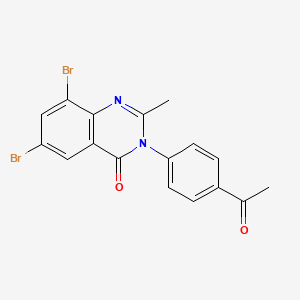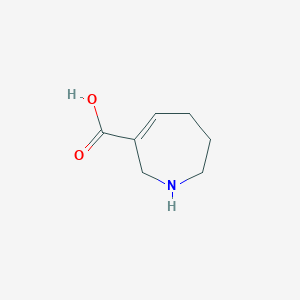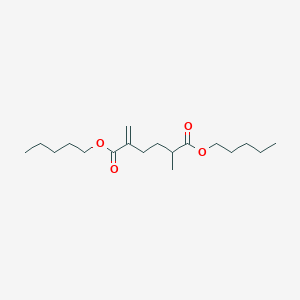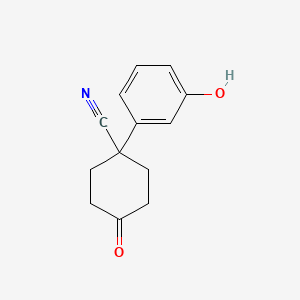
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile is an organic compound with a unique structure that combines a hydroxyphenyl group, a cyclohexane ring, and a carbonitrile group
Méthodes De Préparation
The synthesis of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3-hydroxybenzaldehyde with cyclohexanone in the presence of a base to form an intermediate, which is then treated with cyanide to introduce the carbonitrile group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions and reagents used.
Reduction: The carbonyl group in the cyclohexane ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or alkyl halides . Major products formed from these reactions include substituted cyclohexanones, alcohols, and various derivatives of the original compound.
Applications De Recherche Scientifique
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparaison Avec Des Composés Similaires
1-(3-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile can be compared with similar compounds such as 1-(3-Hydroxyphenyl)-2-oxocyclohexane-1-carbonitrile and 1-(4-Hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile. These compounds share similar structural features but differ in the position of the hydroxy group or the presence of additional functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
65619-83-2 |
|---|---|
Formule moléculaire |
C13H13NO2 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
1-(3-hydroxyphenyl)-4-oxocyclohexane-1-carbonitrile |
InChI |
InChI=1S/C13H13NO2/c14-9-13(6-4-11(15)5-7-13)10-2-1-3-12(16)8-10/h1-3,8,16H,4-7H2 |
Clé InChI |
BHNGPNBNTPBTTQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1=O)(C#N)C2=CC(=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)

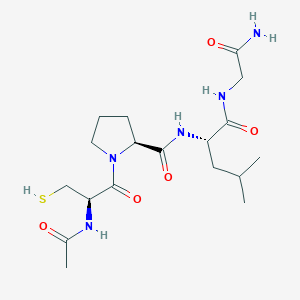
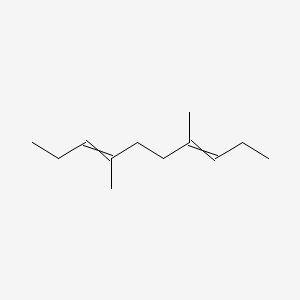
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
